molecular formula C19H10BrCl2N3O2S B306324 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B306324
M. Wt: 495.2 g/mol
InChI Key: CPLCMKOOUAPOOJ-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BRD-9876, is a novel small molecule inhibitor of the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histones. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the epigenetic regulation of gene expression. BRD4 has been implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disease. In

Mechanism of Action

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the interaction between BRD4 and acetylated lysine residues on histones, which is critical for the recruitment of transcriptional co-activators and the regulation of gene expression. By inhibiting this interaction, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can modulate the expression of genes involved in a wide range of biological processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells treated with (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione show reduced cytokine and chemokine production, and reduced recruitment of immune cells to sites of inflammation. In mouse models of atherosclerosis, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce plaque size and improve plaque stability.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its high potency and selectivity for BRD4, its ability to modulate gene expression in a wide range of biological processes, and its suitability for use in in vitro and in vivo assays. The limitations of using (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.

Future Directions

There are several future directions for the research and development of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of focus is the optimization of the synthesis method to improve yield, purity, and scalability. Another area of focus is the identification of biomarkers that can predict response to (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione treatment in cancer and inflammatory diseases. Additionally, the combination of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies, such as immune checkpoint inhibitors or kinase inhibitors, is an area of active investigation. Finally, the development of more potent and selective BRD4 inhibitors is an area of ongoing research, with the potential to improve the efficacy and safety of these drugs.

Synthesis Methods

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione was first reported in 2018 by researchers at the University of Oxford. The synthesis involves a multistep process that includes the reaction of 5-bromo-1H-indole-3-carbaldehyde with 2,3-dichlorobenzoyl isothiocyanate to form the intermediate compound, which is then reacted with 1,3-dimethyl-2-thiourea to yield (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. The final product is obtained in high yield and purity, making it suitable for use in biological assays.

Scientific Research Applications

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to be a potent and selective inhibitor of BRD4 in vitro and in vivo. It has been used in a variety of scientific research applications, including studies of cancer, inflammation, and cardiovascular disease. In cancer research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to inhibit the growth of a wide range of cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and triple-negative breast cancer. Inflammation research has shown that (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In cardiovascular disease research, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to reduce atherosclerosis in mouse models.

properties

Product Name

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C19H10BrCl2N3O2S

Molecular Weight

495.2 g/mol

IUPAC Name

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H10BrCl2N3O2S/c20-10-4-5-14-11(7-10)9(8-23-14)6-12-17(26)24-19(28)25(18(12)27)15-3-1-2-13(21)16(15)22/h1-8,23H,(H,24,26,28)/b12-6+

InChI Key

CPLCMKOOUAPOOJ-WUXMJOGZSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/C(=O)NC2=S

SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)C(=O)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.